molecular formula C20H24N4O8S B2615325 Diethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)malonate CAS No. 868228-35-7

Diethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)malonate

Cat. No. B2615325
M. Wt: 480.49
InChI Key: OXFCUXLACJLIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)malonate is a useful research compound. Its molecular formula is C20H24N4O8S and its molecular weight is 480.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Amino Acids and Derivatives

Diethyl malonate derivatives have been utilized in synthesizing racemic 2-amino-5-hexenoic acid (homoallylglycine) derivatives, efficiently resolved into L- and D-enantiomers. These amino acids serve as precursors in synthesizing complex molecules, including 5-hydroxypipecolic acid, through a series of reactions involving oxidation, epoxide formation, and cyclization processes (Krishnamurthy et al., 2015).

Anticancer Activity

Compounds synthesized from diethyl malonate derivatives, such as ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, have been used as building blocks for new heterocycles displaying potent anticancer activity against colon HCT-116 human cancer cell lines. These findings highlight the potential therapeutic applications of such compounds in developing novel anticancer drugs (Abdel-Motaal et al., 2020).

Novel Heterocyclic Synthesis

The reactivity of diethyl malonate in synthesizing novel heterocycles, such as coumarin, pyridine, and thiazole derivatives, demonstrates its utility in creating diverse chemical structures for various applications in medicinal chemistry and drug development (Mohareb et al., 2001).

Enabling Synthetic Methodologies

Diethyl malonate derivatives have been instrumental in developing synthetic methodologies, including the synthesis of oligonucleotide glycoconjugates, showcasing the versatility of these compounds in facilitating complex chemical syntheses. This application is critical for advancing research in bioconjugate chemistry and the synthesis of biomolecular probes (Katajisto et al., 2004).

properties

IUPAC Name

diethyl 2-[[4-amino-5-[(3,4-dimethoxybenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O8S/c1-5-31-18(27)14(19(28)32-6-2)33-20-23-15(21)13(17(26)24-20)22-16(25)10-7-8-11(29-3)12(9-10)30-4/h7-9,14H,5-6H2,1-4H3,(H,22,25)(H3,21,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFCUXLACJLIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)malonate

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